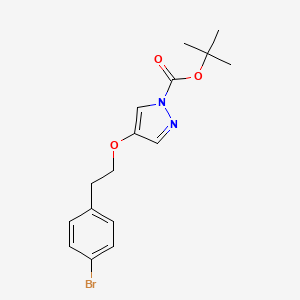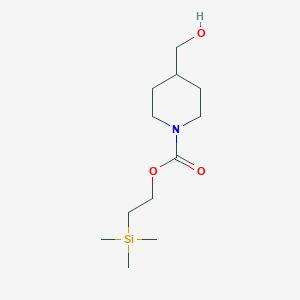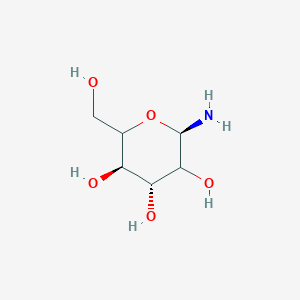
1,3,6,8-Tetra(pyridin-4-yl)pyrene
Vue d'ensemble
Description
1,3,6,8-Tetra(pyridin-4-yl)pyrene is a compound known for its unique structural and electronic properties. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with four pyridine groups attached at the 1, 3, 6, and 8 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(pyridin-4-yl)pyrene typically involves the Suzuki coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between a pyrene derivative and a pyridine boronic acid or ester. The reaction conditions often include a base such as potassium carbonate, a solvent like N-methyl-2-pyrrolidone (NMP), and a palladium catalyst .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions could enhance yield and efficiency for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetra(pyridin-4-yl)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine groups to their corresponding amines.
Substitution: The pyridine groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Applications De Recherche Scientifique
1,3,6,8-Tetra(pyridin-4-yl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe for studying biological systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mécanisme D'action
The mechanism by which 1,3,6,8-Tetra(pyridin-4-yl)pyrene exerts its effects is largely dependent on its electronic structure and ability to interact with other molecules. The π-π interactions between the pyrene core and other aromatic systems, as well as the coordination ability of the pyridine groups, play crucial roles. These interactions facilitate the formation of stable complexes and enhance the compound’s photophysical properties, making it effective in applications like photocatalysis and fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Similar in structure but with carboxylic acid groups instead of pyridine.
1,3,6,8-Tetrakis(4-methoxyphenyl)pyrene: Contains methoxy groups, affecting its electronic properties.
1,3,6,8-Tetrakis(4-bromophenyl)pyrene: Bromine atoms provide different reactivity and potential for further functionalization .
Uniqueness
1,3,6,8-Tetra(pyridin-4-yl)pyrene is unique due to its combination of a pyrene core and pyridine groups, which confer distinct electronic and coordination properties. This makes it particularly valuable in the design of MOFs and other advanced materials where both structural stability and electronic functionality are required .
Propriétés
IUPAC Name |
4-(3,6,8-tripyridin-4-ylpyren-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-2-28-32(24-7-15-38-16-8-24)22-34(26-11-19-40-20-12-26)30-4-3-29-33(25-9-17-39-18-10-25)21-31(23-5-13-37-14-6-23)27(1)35(29)36(28)30/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWKMLWYLQWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C4=CC=NC=C4)C5=CC=NC=C5)C=CC6=C(C=C(C1=C63)C7=CC=NC=C7)C8=CC=NC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8197041.png)




![1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide](/img/structure/B8197088.png)
![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)
